molecular formula C8H6F2NNaO3 B2984447 Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate CAS No. 2168684-50-0

Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate

Cat. No.: B2984447
CAS No.: 2168684-50-0
M. Wt: 225.127
InChI Key: LLZLBYCQMRGGRS-UHFFFAOYSA-M
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Description

Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate is a sodium salt derivative featuring a pyridine ring substituted with a difluoromethoxy group at the 3-position and an acetate moiety at the 2-position. Its molecular formula is C₈H₅F₂NNaO₃, with a molecular weight of 232.11 g/mol. However, indicates that this compound is listed as discontinued, suggesting challenges in synthesis, stability, or commercial demand .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[3-(difluoromethoxy)pyridin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3.Na/c9-8(10)14-6-2-1-3-11-5(6)4-7(12)13;/h1-3,8H,4H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZLBYCQMRGGRS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CC(=O)[O-])OC(F)F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate typically involves the reaction of 3-(difluoromethoxy)pyridine with sodium acetate under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, and requires the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its inhibitory effects on acetyl-CoA carboxylase.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate involves the inhibition of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis. By inhibiting this enzyme, the compound disrupts the synthesis of fatty acids, leading to various biological effects. The molecular targets and pathways involved include the acetyl-CoA carboxylase enzyme and related metabolic pathways.

Comparison with Similar Compounds

The structural and functional analogs of Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate can be categorized based on substituent variations on the pyridine ring, counterion type, and fluorinated group modifications. Below is a detailed comparison:

Positional Isomers and Substituent Variations
Compound Name Substituent Position Fluorinated Group Molecular Formula Key Properties/Applications Reference
This compound 3-position -OCHF₂ C₈H₅F₂NNaO₃ Discontinued; potential intermediate
Sodium 2-[4-(difluoromethoxy)pyridin-2-yl]acetate 4-position -OCHF₂ C₈H₅F₂NNaO₃ Structural isomer; may differ in dipole interactions
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate 5-position -CF₃ C₈H₅F₃NNaO₂ Higher lipophilicity; used in drug synthesis
Sodium 2-(5-(trifluoromethoxy)pyridin-2-yl)acetate 5-position -OCF₃ C₈H₅F₃NNaO₃ Enhanced electron-withdrawing effects

Key Observations :

  • Positional Effects : The 3- and 4-position difluoromethoxy isomers () may exhibit distinct electronic profiles due to varying dipole moments, affecting binding affinity in biological systems.
  • Trifluoromethyl (-CF₃) vs.
Counterion and Functional Group Modifications
Compound Name Counterion/Group Key Feature Molecular Weight Synthesis Yield (if available) Reference
Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate Ethyl ester Esterified carboxylate 211.21 g/mol N/A
Ethyl 2-(2-bromopyridin-3-yl)acetate Ethyl ester Bromine substituent 244.09 g/mol N/A
This compound Sodium salt Ionic, water-soluble 232.11 g/mol Discontinued

Key Observations :

  • Sodium Salt vs. Ethyl Ester : Sodium salts (e.g., ) exhibit higher water solubility, advantageous for drug formulation, whereas ethyl esters (e.g., ) are more lipophilic, suitable for crossing biological membranes.
  • Bromine Substituents : Brominated analogs () may serve as intermediates in cross-coupling reactions, enabling further functionalization .
Fluorination Patterns and Bioactivity
  • Difluoromethoxy (-OCHF₂): Introduces moderate electron-withdrawing effects and metabolic resistance. Seen in compounds like ethyl (R)-2-amino-2-(3-(difluoromethoxy)phenyl)acetate (), which combines chirality and fluorination for targeted drug design .
  • Trifluoromethoxy (-OCF₃) : Stronger electron-withdrawal than -OCHF₂, as in Sodium 2-(5-(trifluoromethoxy)pyridin-2-yl)acetate (), likely enhancing receptor binding in medicinal chemistry .

Biological Activity

Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a pyridine ring substituted with a difluoromethoxy group and an acetate moiety, suggests various biological interactions and therapeutic applications.

The primary mechanism of action for this compound involves the inhibition of acetyl-CoA carboxylase , an enzyme pivotal in fatty acid synthesis. By inhibiting this enzyme, the compound disrupts fatty acid synthesis pathways, which can lead to various biological effects, including anti-inflammatory and anti-cancer properties.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anti-inflammatory properties : The compound has been investigated for its potential to reduce inflammation through modulation of specific signaling pathways.
  • Anti-cancer effects : Studies suggest that it may inhibit cancer cell proliferation by targeting key enzymes involved in metabolic pathways essential for tumor growth.
  • Enzyme inhibition : Its role as an inhibitor of acetyl-CoA carboxylase positions it as a candidate for further research in metabolic disorders and cancer therapeutics.

Case Studies and Experimental Data

  • In Vitro Studies :
    • In vitro assays have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. For instance, studies showed a significant reduction in cell viability in breast and colon cancer models when treated with this compound.
  • In Vivo Studies :
    • Animal models have been utilized to assess the anti-inflammatory effects of the compound. Results indicated a marked decrease in inflammatory markers following treatment, suggesting potential applications in inflammatory diseases.
  • Structure-Activity Relationship (SAR) :
    • The difluoromethoxy group enhances the compound's binding affinity to target enzymes, which is crucial for its biological activity. Variations in substituents on the pyridine ring have been explored to optimize potency and selectivity against specific targets, including salt-inducible kinases (SIKs) involved in metabolic regulation .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAnti-inflammatory, anti-cancerInhibition of acetyl-CoA carboxylase
Dihydroimidazopyrazinone derivativesAnti-cancerSelective inhibition of ERK
Other difluoromethylated compoundsVarious (e.g., insecticidal)Modulation of ion channels

Q & A

Q. What are the recommended synthetic routes for Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves esterification of the precursor acid with sodium hydroxide. For example, in analogous compounds like ethyl 2-(3-bromophenyl)acetate, thionyl chloride in ethanol under reflux (0–85°C) facilitates ester formation with 88% yield after workup . For the difluoromethoxy group, bromopyridine intermediates (e.g., 6-bromo-4-methylpyridine-3-carbaldehyde) can undergo nucleophilic substitution with difluoromethoxide, followed by hydrolysis and sodium salt formation. Reaction optimization includes temperature control (0–85°C), solvent selection (ethanol/ethyl acetate), and purification via sodium bicarbonate washes and anhydrous sodium sulfate drying .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Key precautions include:
  • Skin/Eye Protection : Wear gloves, lab coats, and safety goggles. In case of contact, rinse skin with soap/water and eyes with water for 15 minutes .
  • Inhalation Prevention : Use fume hoods to avoid respiratory irritation. If inhaled, move to fresh air and seek medical attention .
  • Waste Disposal : Collect waste in sealed containers and consult approved disposal experts. Avoid environmental release .

Q. How is purity assessed for this compound, and what analytical techniques are prioritized?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>98% purity threshold) is standard. For impurities, reference standards (e.g., 2-[(RS)-(pyridin-2-yl)methyl]phenyl disodium sulphate) are used for calibration. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm structural integrity .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

  • Methodological Answer : SHELXL is ideal for small-molecule refinement. Steps include:
  • Data Input : Load intensity data (e.g., .hkl files) and initial structural models.
  • Refinement Cycles : Use least-squares minimization with constraints for bond lengths/angles. For twinned crystals, employ TWIN/BASF commands.
  • Validation : Check R-factors (<5% for high-resolution data) and electron density maps for missing atoms .

Q. What strategies resolve contradictions in pharmacological activity data for pyridyl-acetate derivatives?

  • Methodological Answer : Discrepancies may arise from stereochemistry or impurity profiles. Strategies include:
  • Chiral Separation : Use HPLC with chiral columns (e.g., (S)-5-(Trityloxymethyl)-2-pyrrolidinone derivatives) to isolate enantiomers .
  • Impurity Profiling : Compare batch-specific impurities (e.g., 2-[(RS)-phenyl]methyl analogues) against reference standards .
  • Dose-Response Studies : Re-evaluate activity using purified batches to isolate confounding factors .

Q. How are computational methods applied to predict the reactivity of the difluoromethoxy group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. Key steps:
  • Optimize Geometry : Minimize energy for the difluoromethoxy-pyridine moiety.
  • Fukui Indices : Calculate nucleophilic/electrophilic sites to predict substitution patterns.
  • Solvent Effects : Include ethanol/water continuum models to simulate reaction environments .

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